4-Nitroaniline

Catalog No.
S596079
CAS No.
100-01-6
M.F
C6H6N2O2
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitroaniline

CAS Number

100-01-6

Product Name

4-Nitroaniline

IUPAC Name

4-nitroaniline

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2

InChI Key

TYMLOMAKGOJONV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)[N+](=O)[O-]

Solubility

less than 0.1 mg/mL at 70° F (NTP, 1992)
0.01 M
Very soluble in methanol; soluble in ethanol, ether, acetone, chloroform, toluene; slightly soluble in benzene, deuterated DMSO
1 g/45 mL boiling water; 1 g/25 mL alcohol; 1 g/30 mL ether
0.08 g/100 g water at 18.5 °C.
In water, 390 ppm at 20 °C
In water, 724 mg/L at 25 °C
In water, 600 mg/L at 25 °C
In water, 728 mg/L at 30 °C
Solubility in water, g/100ml at 18.5 °C: 0.08
0.08%

Synonyms

p-Nitroaniline; 1-Amino-4-nitrobenzene; 4-Amino-1-nitrobenzene; 4-Aminonitrobenzene; 4-Nitro-1-aminobenzene; 4-Nitrobenzenamine; 4-Nitrophenylamine; Azoamine Red Zh; C.I. 37035; C.I. Azoic Diazo Component 37; C.I. Developer 17; Developer P; Devol Red

Canonical SMILES

C1=CC(=CC=C1N)[N+](=O)[O-]

Organic Synthesis:

  • Precursor for Azo Dyes: 4-Nitroaniline is a crucial intermediate in the synthesis of a wide range of azo dyes, which are a class of colored organic compounds used in various industrial applications such as textiles, printing inks, and paints [].
  • Other Applications: 4-Nitroaniline can also serve as a precursor for the synthesis of various other organic compounds, including antioxidants, pharmaceuticals, and corrosion inhibitors [, ].

Environmental Science:

  • Biodegradation Studies: 4-Nitroaniline is sometimes used as a model compound in scientific studies investigating the biodegradation of aromatic pollutants by microorganisms []. These studies aim to understand the natural processes that can break down and remove harmful chemicals from the environment.

Material Science:

  • Development of Functional Materials: Researchers have explored the potential of 4-nitroaniline for the development of functional materials with specific properties, such as photocatalytic activity and electrical conductivity [, ].

4-Nitroaniline, also known as p-nitroaniline or 1-amino-4-nitrobenzene, is an organic compound with the chemical formula C₆H₆N₂O₂. It appears as a yellow solid and is one of three isomers of nitroaniline. This compound serves as a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other industrial products. Its structure features a nitro group (-NO₂) attached to an aniline ring, which significantly influences its chemical behavior and applications .

4-Nitroaniline is a mild irritant and can be harmful if inhaled, ingested, or absorbed through the skin. It is also a suspected carcinogen.

  • Safety precautions: When handling 4-nitroaniline, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.

  • Reduction: It can be reduced to p-phenylenediamine using various reducing agents like iron or catalytic hydrogenation. This reaction is significant in dye production .
  • Diazotization: Under acidic conditions, 4-nitroaniline can undergo diazotization to form diazonium salts, which are useful in synthesizing azo dyes .
  • Electrophilic Aromatic Substitution: The amino group on the aniline ring directs further substitution reactions, allowing for the introduction of additional functional groups .

4-Nitroaniline exhibits toxicity and poses several health risks. It is harmful through inhalation, ingestion, and skin absorption. In laboratory studies, it has shown mutagenic potential and can cause adverse effects on aquatic life, highlighting its environmental hazards . Its LD50 value in rats is reported to be 750 mg/kg when administered orally, indicating significant toxicity .

4-Nitroaniline can be synthesized through various methods:

  • Amination of 4-Nitrochlorobenzene: This industrial method involves reacting 4-nitrochlorobenzene with ammonia:
    ClC6H4NO2+2NH3H2NC6H4NO2+NH4Cl\text{ClC}_6\text{H}_4\text{NO}_2+2\text{NH}_3\rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2+\text{NH}_4\text{Cl}
  • Electrophilic Aromatic Substitution: A laboratory method involves nitrating aniline to introduce the nitro group at the para position relative to the amino group. This method often requires protection of the amino group to prevent unwanted side reactions .

The primary applications of 4-nitroaniline include:

  • Dye Production: It is a precursor for p-phenylenediamine, which is essential for synthesizing various dyes including Para Red, one of the first azo dyes .
  • Pharmaceuticals: It is involved in the synthesis of several pharmaceutical compounds.
  • Corrosion Inhibitors: Due to its chemical properties, it is used as a corrosion inhibitor in various industrial applications .

Research has focused on the catalytic reduction of 4-nitroaniline to p-phenylenediamine using different catalysts. Studies have demonstrated that engineered nanocatalysts can effectively facilitate this reaction under visible light irradiation, showcasing advancements in photocatalytic technologies . These studies highlight the importance of optimizing catalyst composition and reaction conditions for enhanced efficiency.

Several compounds share structural similarities with 4-nitroaniline. Below is a comparison highlighting their unique characteristics:

CompoundStructureUnique Features
2-NitroanilineC₆H₄N₂O₂ (ortho position)Exhibits different reactivity patterns due to ortho substitution.
3-NitroanilineC₆H₄N₂O₂ (meta position)Less commonly used in dye synthesis compared to para isomer.
p-PhenylenediamineC₆H₈N₂Derived from the reduction of 4-nitroaniline; widely used in dyeing processes.
NitrobenzeneC₆H₅NO₂Lacks amino functionality; primarily used as a solvent and precursor for other chemicals.

The unique positioning of the nitro group in 4-nitroaniline allows it to serve specific roles in

The synthesis and study of 4-nitroaniline date back to the early 19th century, when nitration reactions began to be systematically explored. Key milestones include:

  • 1834: Mitscherlich’s pioneering work on nitrobenzene synthesis using coal tar derivatives.
  • 1845: Hofmann and Muspratt’s systematic nitration of benzene, laying the groundwork for nitroaniline production.
  • 1856: Perkin’s discovery of aniline mauve, catalyzing the dye industry’s growth and establishing nitroanilines as foundational intermediates.
  • 20th Century: Industrial-scale production methods emerged, including the amination of 4-nitrochlorobenzene and nitration of acetanilide.

Modern research focuses on sustainable synthesis, catalytic reduction, and environmental applications, driven by concerns over toxicity and waste management.

Significance in Organic Chemistry

4-Nitroaniline’s chemical versatility stems from its dual functional groups:

  • Nitro Group (-NO₂): Directs electrophilic substitution reactions and participates in reduction to form amino derivatives.
  • Amino Group (-NH₂): Enables diazotization, coupling reactions, and protonation-driven reactivity.

Key Chemical Reactions

Reaction TypeConditionsProductApplication
ReductionFe/H₂O, catalytic hydrogenationp-PhenylenediamineDye precursors, antioxidants
DiazotizationNaNO₂/HCl, 0–5°CDiazonium saltAzo dye synthesis (e.g., Para Red)
HydrolysisH₂SO₄/H₂O, refluxp-Nitroaniline from acetanilideIndustrial synthesis

Industrial and Laboratory Applications

  • Dye Manufacturing: Precursor to azo dyes (e.g., Para Red) and pigments for textiles, plastics, and leather.
  • Pharmaceutical Synthesis: Intermediate in analgesics, antipyretics, and agrochemicals.
  • Environmental Remediation: Catalytic reduction to non-toxic amines using nanoparticles (e.g., CuFe₂O₄, Au).

Contemporary Research Directions

Modern research addresses sustainability, efficiency, and safety:

Catalytic Reduction and Oligomerization

  • Nanocatalysts: CuFe₂O₄ nanoparticles enable rapid reduction of 4-nitroaniline to p-phenylenediamine (96.5% conversion in 40s).
  • Oligomerization: Fe₃O₄-Au catalysts facilitate azo bond formation, producing six-unit oligomers for polymer applications.

Preferential Solvation Studies

  • Solvent Interactions: Chloroform and hydrogen bond acceptor (HBA) solvents exhibit location-specific solvation, influencing spectral shifts in p-nitroaniline.
  • Theoretical Models: Molecular dynamics (MD) simulations and density functional theory (DFT) confirm hydrogen bonding between solvents and functional groups.

Synthesis Optimization

  • Direct Chlorination: Patent CN101343232A describes a high-yield method for o-chloro-p-nitroaniline using diluted HCl.
  • Green Chemistry: Ionic liquids (e.g., [N₄₄₄₄][Gly]) enhance solvatochromic properties and reduce waste.

Research Impact and Citation Analysis

4-Nitroaniline’s research impact is evident in its applications across disciplines:

  • Catalysis: Over 20,000 citations for reduction studies in wastewater treatment.
  • Dye Chemistry: Historical patents (e.g., Para Red synthesis) remain foundational in colorant production.
  • Toxicology: NTP studies highlight carcinogenic potential, guiding regulatory policies.

Physical Description

P-nitroaniline, [solid] is a yellow solid with a mild odor. Sinks in water. (USCG, 1999)
PelletsLargeCrystals; WetSolid
YELLOW CRYSTALS OR POWDER.
Bright yellow, crystalline powder with a slight ammonia-like odor.

Color/Form

Pale yellow monoclinic crystals from water
Bright yellow powder
Bright yellow, crystalline powder.

XLogP3

1.4

Boiling Point

637 °F at 760 mm Hg (NTP, 1992)
332.0 °C
332 °C (calculated)
332 °C
630°F

Flash Point

390 °F (NTP, 1992)
329 °F (OPEN CUP) (MOLTEN SOLID)
199 °C (closed cup)
199 °C
390°F

Vapor Density

4.77 (NTP, 1992) (Relative to Air)
4.77 (air= 1)
Relative vapor density (air = 1): 4.8
4.77

Density

1.44 at 68 °F (USCG, 1999)
1.424 at 20 °C/4 °C
1.4 g/cm³
1.42

LogP

1.39 (LogP)
log Kow = 1.39
2.66

Odor

Faint ammonia; slightly pungent
Odorless
Slight ammonia-like odor.

Melting Point

298 °F (NTP, 1992)
146.0 °C
146 °C
148 °C
295°F

UNII

1MRQ0QZG7G

Related CAS

15873-51-5 (mono-hydrochloride)
38013-32-0 (sulfate[2:1])
66827-74-5 (mercury(2+) salt[2:1])

GHS Hazard Statements

Aggregated GHS information provided by 117 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.15%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (99.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (95.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (99.15%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): IN VET MEDICINE FOR POULTRY

Mechanism of Action

... To assess further the role of the 4-substituent in methaemoglobinaemia, the toxicity of a series of 4-substituted aniline derivatives was also studied. Of the anilines studied, 4-nitroaniline caused the most methemoglobin (36.5 +/- 8.0%), while aniline caused the least (0.3 +/- 0.5%). Overall, there was a significant correlation (r2 = 0.83) between the hemotoxicity and the Hammett constant, sigma(p), suggesting that it is the electron-withdrawing properties of the substituent that influence the methemoglobin formation. ...
The relative mutagenic activities of aminoanilines have been attempted to be related to parameters reflecting potential for n-hydroxylation and stability of the arylnitrenium ions. Both chloro and the nitro groups deactivate the amine group to n-hydroxylation and the ring to epoxidation, & no active products from cytochrome p450 would be predicted. The activity of the nitro derivatives is presumed to be due to transformation of the nitro group itself to an active mutagenic species by other enzyme systems. /Aminoanilines/

Vapor Pressure

0.0015 mm Hg at 68 °F ; 0.007 mm Hg at 86° F (NTP, 1992)
3.20e-06 mmHg
3.2X10-6 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 0.2
0.0015 mmHg
0.00002 mmHg

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Impurities

A CO-PRODUCT OF THE GAMMA-GLUTAMYL TRANSPEPTIDASE REACTION IS GLUTAMYLGLYCYLGLYCINE.

Other CAS

100-01-6

Wikipedia

P-nitroaniline

Biological Half Life

0.31 Days
The whole-body half-life of p-nitroaniline was approximately 1 hr.

Use Classification

Fire Hazards -> Mutagens, Reactive - 2nd degree
Pharmaceuticals

Methods of Manufacturing

AMMONOLYSIS OF P-NITROCHLOROBENZENE; OR BY NITRATION OF ACETANILIDE FOLLOWED BY HYDROLYSIS.
FROM ACETANILIDE; ... BY SCHMIDT REACTION.
PREPARED FROM THE REACTION OF GAMMA-GLUTAMYL-P-NITROANILIDE WITH GAMMA-GLUTAMYL TRANSPEPTIDASE.
Batchwise amination of 4-chloronitrobenzene is carried out at 195 °C (4.5 MPa) in a process similar to that for 2-nitroaniline. In the alternative continuous process, molten 4-chloronitrobenzene and 40% ammonia liquor in a molar ratio of 1:17 are pumped at 20 MPa through a steel reaction coil held at 237-240 °C by oil bath heating. Inflow is controlled to give a contact time of ca. 10 min, and outflow is directed into an expansion chamber with a tangential flow of hot water to give, in quantitative yield, a suspension of product that is readily isolated and washed.

General Manufacturing Information

All other basic organic chemical manufacturing
Synthetic dye and pigment manufacturing
Benzenamine, 4-nitro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Analytic Laboratory Methods

A KNOWN VOLUME OF AIR IS DRAWN THROUGH A MIXED CELLULOSE ESTER MEMBRANE FILTER TO TRAP P-NITROANILINE AEROSOL. THIS METHOD IS NOT APPLICABLE FOR SAMPLING ENVIRONMENTS WHERE SIGNIFICANT P-NITROANILINE VAPOR MAY BE PRESENT. THE FILTER IS TRANSFERRED TO A SAMPLE JAR & EXTRACTED IN 5 ML OF ISOPROPANOL. AN ALIQUOT IS INJECTED INTO A HIGH PERFORMANCE LIQUID CHROMATOGRAPH EQUIPPED WITH A VARIABLE WAVELENGTH UV DETECTOR SET AT 375 NM. THE METHOD WAS VALIDATED OVER RANGE OF 3.90 TO 12.88 MG/CU M AT ATMOSPHERIC TEMP & PRESSURE OF 25 °C & 762.5 MM HG, USING A 90-L SAMPLE. THE METHOD MAY BE EXTENDED TO HIGHER VALUES BY FURTHER DIL OF SAMPLE SOLN. THE DETECTION LIMIT IS EST TO BE AT LEAST 10 UG/ML. PRECISION IS 0.054.
A KNOWN VOL OF AIR IS DRAWN THROUGH A TUBE CONTAINING SILICA GEL TO TRAP THE AROMATIC AMINES PRESENT. THE SILICA GEL IS TRANSFERRED TO A GLASS-STOPPERED TUBE & TREATED WITH ETHANOL. AN ALIQUOT OF DESORBED AROMATIC AMINES IN ETHANOL IS INJECTED INTO A GAS CHROMATOGRAPH. PEAK AREAS ARE DETERMINED & COMPARED WITH CALIBRATION CURVES OBTAINED FROM THE INJECTION OF STANDARDS. THE LOWER LIMIT OF THIS METHOD USING A FLAME IONIZATION DETECTOR IS 0.01 MG/SAMPLE OF ANY ONE OF THE CMPD WHEN THE SAMPLE IS DESORBED WITH 5 ML ETHANOL & A 10-UL ALIQUOT IS INJECTED INTO THE GAS CHROMATOGRAPH. SENSITIVITY FOR P-NITROANILINE IS 5 TIMES LESS. THE UPPERLIMIT IS AT LEAST 14 MG/SAMPLE. /AROMATIC AMINES IN AIR/
AIRBORNE VAPORS OF P-NITROANILINE ARE IDENTIFIED BY GAS CHROMATOGRAPHY USING A SILICONE OV-25 COLUMN.
Determination of p- and o-nitroanilines in wastewater by two-wavelength spectrophotometric method was discussed.
For more Analytic Laboratory Methods (Complete) data for 4-NITROANILINE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

IDENTIFICATION OF P-NITROANILINE IN HUMAN LIVER TISSUE IS PERFORMED BY DIFFERENTIAL PULSE POLAROGRAPHY.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids, oxidizing materials, & reducing agents.

Dates

Modify: 2023-08-15

Progress Curve Analysis of the one stage chromogenic assay for ecarin

Lambro A Johnson, John de Jersey, Paul P Masci, Kong-Nan Zhao, Nigel C Bennett, Goce Dimeski, Michael Grant, Martin F Lavin
PMID: 32814078   DOI: 10.1016/j.ab.2020.113907

Abstract

Snake venom prothrombin activators such as Ecarin are readily assayed by continuous spectrophotometric monitoring of p-nitroaniline production in a one step assay containing prothrombin and a p-nitroanilide peptide substrate for thrombin. The coupled reactions result in accelerating p-nitroaniline (pNA) production over the course of the assay giving non-linear progress curves, from which initial velocities are not readily obtained. Most studies therefore resort to approximate estimates of activity, based on the absorbance reached at an arbitrary time. A simple kinetic analysis of the coupled reactions shows that the early points of such curves should be fitted by second order polynomials, representing the accelerating reaction rate in μmol pNA/min/min. The first derivative of the polynomial then gives the increasing velocity of pNA production in μmol pNA/min over the time course of the assay. We demonstrate here that, with the substrate S2238, these rates can be converted to absolute thrombin concentrations using the Michaelis-Menten equation, substituted with values for kcat and Km. These thrombin concentrations increase linearly over the time course of the assay allowing the activity to be expressed in units, defined as μmol product/min, most commonly used to report enzyme activity.


A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases

Kirara Ishida, Yushi Nakamura, Tetsuo Ohta, Yohei Oe
PMID: 33477543   DOI: 10.3390/molecules26020482

Abstract

A molecular probe with l-phenylalanine
-nitroanilide and l-lysin 4-methylcoumaryl-7-amide, in which these amino acid derivatives are connected through a succinic-acid spacer, was prepared. Trypsin and papain were detected by blue-fluorescence emission of generated 7-amino-4-methylcoumarin (AMC). α-Chymotrypsin and nattokinase were detected from both the blue-fluorescence emission of AMC and the UV absorbance of
-nitroaniline. In addition, different time courses of
-nitroaniline and AMC were observed between the reaction of
with α-chymotrypsin and that with nattokinase. In the case of nattokinase, both the fluorescence emission and UV absorbance slowly increased. In contrast, the increasing UV absorbance was saturated at the early stage of the reaction of the present probe with chymotrypsin, whereas the fluorescence emission continuously increased in the following stages.


Synthesis of silver nanoparticles assisted by chitosan and its application to catalyze the reduction of 4-nitroaniline

F Laghrib, N Ajermoun, M Bakasse, S Lahrich, M A El Mhammedi
PMID: 31152833   DOI: 10.1016/j.ijbiomac.2019.05.209

Abstract

This paper reports on the fabrication of material comprised of chitosan stabilized silver nanoparticles on the carbon paste and its electro-catalytic reduction toward 4-nitroaniline. The synthesized material was obtained when AgNO
was mixed with chitosan as a stabilizing agent and NaBH
as a reducing agent. The developed Chitosan-AgNPs has been confirmed using UV-Vis spectroscopy, X-Ray diffraction analysis, scanning electron microscopy (SEM) and infrared spectroscopy. The synthesized chitosan-Ag NPs exhibit particle size around 51 nm. To build a voltammetric sensor (Chitosan-Ag NPs/CPE), a carbon paste electrode has immersed in the liquid suspension of chitosan-Ag NPs, thus, it could be employed for electro-catalytic reduction of 4-NA in 0.1 M Britton-Robinson buffer solution (B-R, pH 2). Therefore, the reduction over-potential of 4-NA shifted from -752.26 mV at CPE to -304 mV at chitosan-Ag NPs/CPE, and then showing a surface controlled process with the catalytic rate constant (Kcat) of 0.125 × 10
M
s
and a coefficient of diffusion (D) of 2.20 × 10
cm
s
with an enhanced current response. Under optimized conditions, the electro-catalytic reduction peak current of 4-NA increased linearly with increasing of 4-NA concentration over the range of 1 μM to 0.5 mM (R
= 0.9866) with a detection limit of 0.86 μM (3 × Sb/P).


Detection of

Danniele Miranda Bacila, Anildo Cunha Jr, Vanessa Gressler, Gerson Neudí Scheuermann, Arlei Coldebella, Luizinho Caron, Luciana Igarashi-Mafra, Vivian Feddern
PMID: 31322885   DOI: 10.1021/acs.jafc.9b02259

Abstract

The diphenylurea 4,4'-dinitrocarbanilide (DNC) is the residue of concern left in edible tissues of broilers fed diets containing the anticoccidial nicarbazin. When chicken meat is submitted to thermal processing,
-nitroaniline (
-NA) is expected from DNC degradation. This work aimed at evaluating whether thermal processing of DNC-containing chicken meat induces
-NA appearance. First, a hydrolysis assay was performed in aqueous solutions at 100 °C in different pH, confirming that DNC cleavage yields
-NA. Then a novel LC-MS/MS method was used to detect traces of this aromatic amine in DNC-containing chicken breast fillets subjected to cooking methods. Our evidence showed
-NA occurrence in such chicken meat samples, which corroborated results from hydrolysis assay. The
-NA appearance in fillets was rather discrete during boiling treatment, but its concentration became pronounced over time for grilling, frying, and roasting, achieving respectively 326.3, 640.0, and 456.9 μg/kg. As far as we are concerned, no other research identified degradation products from DNC residue in heat-processed chicken fillets. Therefore, this study leads to additional approaches to assess impacts on food safety.


Nanocellulose as a colorimetric biosensor for effective and facile detection of human neutrophil elastase

Zhe Ling, Feng Xu, J Vincent Edwards, Nicolette T Prevost, Sunghyun Nam, Brian D Condon, Alfred D French
PMID: 31047078   DOI: 10.1016/j.carbpol.2019.04.027

Abstract

Nanocellulose has functionalities suitable for efficient sensor transducer surface design including crystallinity, biocompatible and high specific surface area. Here we explore two forms of nanocellulose as transducer surfaces to enable colorimetric detection of human neutrophil elastase (HNE), and a wide range of inflammatory diseases. A deep eutectic solvent (DES) was utilized to mediate formation of cotton cellulose nanocrystals (DCNCs) employed to prepare a peptide-cellulose conjugate as a protease sensor of HNE. The tetrapeptide-cellulose analog on DCNC is contrasted with an analogous derivative of TEMPO-oxidized wood cellulose nanofibrils (WCNFs). DCNCs showed greater degree of substitution of HNE tetrapeptide and sensitivity to the elastase than WCNFs, despite the smaller surface area and pore sizes. XRD models revealed the higher crystallinity and larger crystallite sizes of DCNCs, indicating the well-arranged cellulose chains for immobilization of the tetrapeptide on (110) lattice reflections of cellulose crystals. The sensitivity of DCNCs-based colorimetric sensor was less than 0.005 U/mL, which would provide a convenient, sensitive sensor applicable for improved colorimetric point of care protease biomarker detection.


Voltammetric determination of nitro compound 4-nitroaniline in aqueous medium at chitosan gelified modified carbon paste electrode (CS@CPE)

F Laghrib, A Farahi, M Bakasse, S Lahrich, M A El Mhammedi
PMID: 30981774   DOI: 10.1016/j.ijbiomac.2019.04.068

Abstract

A sensitive, selective and reproducible electrochemical method has been established for the electroanalysis of 4-nitroaniline (4-NA) using a carbon paste electrode modified with a chitosan solution gelled in acetic acid (CS@CPE). The modified electrode was then characterized spectroscopically using Fourier Transform Infrared (FTIR) spectroscopy. In addition, the electrochemical and interfacial characteristics of the as-prepared modified electrode were assessed by potentiodynamic cyclic voltammetry (CV) and AC electrochemical impedance spectroscopy (EIS). Differential pulse voltammetry (DPV) was additionally used to deduce the trace amounts of (4-NA) in phosphate buffered saline (PBS) of pH7.0 as an ideal electrolyte. Under optimized conditions, the peak current of 4-NA increased linearly with the increasing 4-NA concentration over the range of 0.1μM to 0.1Mm. The calibration curve presents two linear ranges of current versus 4-NA concentration with a detection limit of 93.4nM (3sb/B). The repeatability of the current peak registered at CS@CPE was performed at a level of 0.5μM 4-NA employing one sensor on the same day for eight measurements. The relative standard deviation was 3.5%.


Electrochemical study of a glassy carbon electrode modified by poly-4-nitroaniline-reduced/murexide and its sensitivity for metal ions

C Ben Ali Hassine, H Barhoumi
PMID: 30171830   DOI: 10.1016/j.ab.2018.08.023

Abstract

The electrochemical modification of a glassy carbon electrode using reduced poly-4 nitroaniline (P-4NA) and it's applicability for determination of metallic ions was performed in this study. The electrode modification was performed by cyclic voltammetry in the potential range between 0.9 V and 1.4 V vs Ag/Ag
(in 10 mM AgNO
) at the scan rate of 100 mV/s by 50 cycles in non-aqueous media. The reduction of nitro groups on the P-4NA modified glassy carbon electrode surface was performed in the potential range between -0.1 V and -0.8 V vs Ag/AgCl(Sat. KCl) at a scan rate of 100 mV/s in 100 mM aqueous HCl solution. The reduced P-4NA glassy carbon surface was modified with the murexide. The affinity of the modified glassy carbon electrode with some metallic ions was investigated by electrochemical impedance spectroscopy method in phosphate buffer solution (pH = 5).


Polyethersulfone Mats Functionalized with Porphyrin for Removal of Para-nitroaniline from Aqueous Solution

Chiara Maria Antonietta Gangemi, Mario Iudici, Luca Spitaleri, Rosalba Randazzo, Massimiliano Gaeta, Alessandro D'Urso, Antonino Gulino, Roberto Purrello, Maria Elena Fragalà
PMID: 31540076   DOI: 10.3390/molecules24183344

Abstract

The dispersion of para-nitroaniline (p-NA) in water poses a threat to the environment and human health. Therefore, the development of functional adsorbents to remove this harmful compound is crucial to the implementation of wastewater purification strategies, and electrospun mats represent a versatile and cost-effective class of materials that are useful for this application. In the present study, we tested the ability of some polyethersulfone (PES) nanofibers containing adsorbed porphyrin molecules to remove p-NA from water. The functional mats in this study were obtained by two different approaches based on fiber impregnation or doping. In particular, meso-tetraphenyl porphyrin (H
TPP) or zinc(II) meso-tetraphenyl porphyrin (ZnTPP) were immobilized on the surface of PES fiber mats by dip-coating or added to the PES electrospun solution to obtain porphyrin-doped PES mats. The presence of porphyrins on the fiber surfaces was confirmed by UV-Vis spectroscopy, fluorescence measurements, and XPS analysis. p-NA removal from water solutions was spectrophotometrically detected and evaluated.


Evaluation of Ionic Liquids and Ionic Liquids Active Pharmaceutical Ingredients Inhibition in Elastase Enzyme Activity

Fátima A R Mota, Sarah A P Pereira, André R T S Araujo, M Lúcia M F S Saraiva
PMID: 33401768   DOI: 10.3390/molecules26010200

Abstract

Human neutrophil elastase (HNE) is used as diagnostic biomarker for inflammation/infection. In this work, 10 ionic liquids (ILs) and 11 ionic liquids active pharmaceutical ingredients (ILs-APIs) were tested to evaluate the inhibition effect on the activity of porcine pancreatic elastase enzyme, frequently employed as a model for HNE. The insertion of ionic liquids in some drugs is useful, as the insertion of ILs with inhibitory capacity will also slow down all processes in which this enzyme is involved. Therefore, a spectrophotometric method was performed to the determination of EC
values of the compounds tested. EC
values of 124 ± 4 mM to 289 ± 11 mM were obtained, with the most toxic IL for elastase being tetrabutylammonium acetate and the least toxic 1-butyl-3-methylimidazolium acetate. Moreover, sodium salicylate (raw material) presented the lower and benzethonium bistriflimide the higher EC
when compared with all the IL-APIs tested. This work provides significant information about the effect of the studied IL and IL-APIs in elastase enzyme activity.


Ferrocene-based anilides: synthesis, structural characterization and inhibition of butyrylcholinesterase

Ataf Ali Altaf, Muhammad Hamayun, Bhajan Lal, Muhammad Nawaz Tahir, Alvin A Holder, Amin Badshah, Debbie C Crans
PMID: 30117513   DOI: 10.1039/c8dt01726c

Abstract

Twenty-three compounds in two series of ferrocene-based anilides, with the general formula C5H5-Fe-C5H4-C6H4-NH-CO-C6H4-R (where R = H, F, Cl, CH3 and OCH3), have been successfully synthesized. The compounds were characterized by elemental analysis and FTIR, 1H NMR and 13C NMR spectroscopy. Two compounds (M07 and P09) were characterized by X-ray crystallography. Solid state studies indicate that ferrocene derivatives with the conformation of meta amide substituents engage in intermolecular H-bonding, which stabilizes the meta derivatives over their para analogues. The H-bonding takes place when the conformation of the ferrocene changes by rotation around the C-N bond, favoring interactions between two molecules in adjacent layers in the solid state. The potential importance of this H-bonding to the biological effects of these molecules was investigated using both experimental and computational studies. All the compounds were found to inhibit butyrylcholinesterase. The most active compound shows 50% inhibition at a concentration of 9 ± 0.2 μM, similar to the known drug galantamine (with an IC50 of 8 μM). Compounds with the ferrocene moiety meta to the amide linkage were consistently found to be slightly more active than the other structural isomers, suggesting that the H-bonding may only slightly increase the overall affinity for the protein. Computational studies confirmed the limited effects of the H-bonding in the presence and absence of water in the active site of butyrylcholinesterase, supporting the importance of hydrophobicity for inhibitors of this enzyme.


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